molecular formula C9H17BO2 B3393493 2-Cyclohexyl-1,3,2-dioxaborinane CAS No. 30169-75-6

2-Cyclohexyl-1,3,2-dioxaborinane

Cat. No.: B3393493
CAS No.: 30169-75-6
M. Wt: 168.04 g/mol
InChI Key: AYTWQOOZULADCI-UHFFFAOYSA-N
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Description

2-Cyclohexyl-1,3,2-dioxaborinane is an organoboron compound with the molecular formula C₉H₁₇BO₂. It is a cyclic boronate ester, characterized by a boron atom bonded to two oxygen atoms, forming a dioxaborinane ring, with a cyclohexyl group attached to the boron atom. This compound is known for its stability and versatility in organic synthesis, making it a valuable reagent in various chemical reactions .

Scientific Research Applications

2-Cyclohexyl-1,3,2-dioxaborinane has a wide range of applications in scientific research:

Safety and Hazards

2-Cyclohexyl-1,3,2-dioxaborinane is classified as harmful if swallowed, in contact with skin, or if inhaled . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to use personal protective equipment when handling this compound .

Mechanism of Action

Target of Action

It’s known to be involved in metal-catalyzed hydroboration reactions .

Mode of Action

The compound is thought to participate in metal-catalyzed hydroboration reactions . The rhodium-catalyzed hydroboration reaction is initiated with the dissociation of a triphenylphosphine from the Rh (I) centre. Oxidative addition of the B-H bond of the borane reagent to this 14 e − species is then followed by coordination of the alkene to the 16e − Rh (III) hydride complex .

Biochemical Pathways

Its involvement in hydroboration reactions suggests it may influence pathways involving the addition of boron and hydrogen across carbon-carbon double bonds .

Result of Action

Its role in hydroboration reactions suggests it may influence the formation of organoborane compounds .

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemical species could potentially influence the action, efficacy, and stability of 2-Cyclohexyl-1,3,2-dioxaborinane.

: Metal-catalysed hydroboration - Wikipedia

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Cyclohexyl-1,3,2-dioxaborinane can be synthesized through the reaction of cyclohexylboronic acid with diols such as ethylene glycol or pinacol. The reaction typically involves heating the reactants in the presence of a dehydrating agent to facilitate the formation of the dioxaborinane ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reactants and controlled reaction conditions to ensure consistent product quality. The compound is often produced in batch reactors, followed by purification steps such as distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: 2-Cyclohexyl-1,3,2-dioxaborinane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • Cyclohexylboronic acid
  • Cyclohexylboronic pinacol ester
  • 4,4,6-Trimethyl-1,3,2-dioxaborinane

Comparison: 2-Cyclohexyl-1,3,2-dioxaborinane is unique due to its stability and ease of handling compared to other boron compounds. It offers a balance between reactivity and stability, making it suitable for a wide range of applications. In contrast, cyclohexylboronic acid is more reactive but less stable, while cyclohexylboronic pinacol ester provides higher reactivity but requires more stringent handling conditions .

Properties

IUPAC Name

2-cyclohexyl-1,3,2-dioxaborinane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17BO2/c1-2-5-9(6-3-1)10-11-7-4-8-12-10/h9H,1-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYTWQOOZULADCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCCCO1)C2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17BO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60511208
Record name 2-Cyclohexyl-1,3,2-dioxaborinane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60511208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30169-75-6
Record name 2-Cyclohexyl-1,3,2-dioxaborinane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60511208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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